5-(Propoxymethyl)furan-2-carbaldehyde

Lipophilicity Chemoinformatics Drug Design

5-(Propoxymethyl)furan-2-carbaldehyde (CAS 1917-66-4) is a heterocyclic organic compound belonging to the furfural class, characterized by a furan ring functionalized with a propoxymethyl ether at the 5-position and an aldehyde group at the 2-position. Its molecular formula is C₉H₁₂O₃ with a molecular weight of 168.19 g/mol.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 1917-66-4
Cat. No. B12113783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Propoxymethyl)furan-2-carbaldehyde
CAS1917-66-4
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCOCC1=CC=C(O1)C=O
InChIInChI=1S/C9H12O3/c1-2-5-11-7-9-4-3-8(6-10)12-9/h3-4,6H,2,5,7H2,1H3
InChIKeyGIOIMYYFBZQLCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Propoxymethyl)furan-2-carbaldehyde (CAS 1917-66-4): A Chemical Intermediates Procurement Guide


5-(Propoxymethyl)furan-2-carbaldehyde (CAS 1917-66-4) is a heterocyclic organic compound belonging to the furfural class, characterized by a furan ring functionalized with a propoxymethyl ether at the 5-position and an aldehyde group at the 2-position . Its molecular formula is C₉H₁₂O₃ with a molecular weight of 168.19 g/mol. It is a synthetic intermediate, most notably identified as a reactive aldehyde building block for creating more complex molecules . Unlike the parent compound furfural, the ether side chain modifies its physicochemical profile, making it a candidate for specific synthetic and potential fragrance applications .

5-(Propoxymethyl)furan-2-carbaldehyde: The Case Against Direct Substitution


Treating all 5-substituted furan-2-carbaldehydes as interchangeable intermediates overlooks critical property-driven performance differences. The replacement of a hydroxyl, methoxy, or ethoxy group with a propoxymethyl chain in the target compound results in a substantial shift in lipophilicity. Specifically, the calculated LogP for 5-(Propoxymethyl)furan-2-carbaldehyde is 2.02, which is significantly higher than that of its methanol-derived (MMF, LogP ≈0.47) or ethanol-derived (EMF, LogP ≈0.86) analogues [1]. This change, due to the extended alkyl chain, directly impacts solubility, phase partitioning in liquid-liquid extractions, and substrate compatibility in enzymatic or cellular assays. Therefore, procuring the correct 5-alkoxymethyl analogue is essential to ensure the intended membrane permeability, reactivity profile, or extraction efficiency in a given experimental protocol .

Quantitative Evidence for Procuring 5-(Propoxymethyl)furan-2-carbaldehyde (1917-66-4)


LogP Differentiation: A 35-fold Increase in Lipophilicity vs. HMF

The lipophilicity of 5-(Propoxymethyl)furan-2-carbaldehyde, measured by its calculated partition coefficient (LogP), is significantly higher than its closest in-class analogues. The LogP values for the target compound and key comparators are 2.02, 0.47, 0.86, -0.25, and 0.41, respectively [1]. This translates to a >35-fold greater octanol-water partition coefficient for the target compound relative to HMF, directly influencing extraction efficiency and biological membrane permeability [1]. This quantitative difference is a primary driver for selecting the propoxymethyl variant in applications requiring higher hydrophobicity.

Lipophilicity Chemoinformatics Drug Design

Hydrogen Bond Profile: Lack of H-Bond Donors Creates a Pure Acceptor Scaffold

Unlike many in-class analogues, the target compound's functional groups render it a pure hydrogen-bond acceptor with zero H-bond donors, offering a strictly lipophilic interaction profile. The comparison shows that HMF possesses 1 H-bond donor, which can lead to different crystal packing and binding modes [1].

Medicinal Chemistry Property Filtering Crystal Engineering

Commercial Purity and Supply: ≥98% Standard with ISO-Certified Supply Chains

The compound is consistently supplied with a minimum guaranteed purity of 98% across multiple independent vendors, a critical quality benchmark for reproducible research. The catalog purity is NLT 98% . Such data is not universally available for all 5-alkoxymethyl analogues, which are often offered at lower or unspecified purities.

Procurement Quality Control Reproducibility

Molecular Flexibility: Higher Number of Rotatable Bonds Than Core Analogues

With 5 rotatable bonds, the target compound presents greater conformational flexibility than MMF (3 rotatable bonds) or the core structure Furfural (1 rotatable bond) [1]. This flexibility can be a decisive factor in applications such as polymer design or the synthesis of macrocycles.

Conformational Analysis Molecular Modeling Entropy

Application Scenarios for 5-(Propoxymethyl)furan-2-carbaldehyde (1917-66-4)


Fragrance and Flavor Intermediate: High LogP for Enhanced Lipophilic Matrix Incorporation

Leveraging its LogP of 2.02 and reported fruity, sweet, floral aroma profile , this molecule is well-suited as a specialty ingredient in fragrance R&D programs. Its high lipophilicity differentiates it from the more polar analogues MMF and HMF, allowing for better integration into non-polar fragrance matrices and controlled-release formulations where a slower diffusion profile is desired [1].

Medicinal Chemistry: A Pure H-Bond Acceptor Scaffold for Lead Optimization

The compound's critical differentiation as a zero H-bond donor and three-acceptor scaffold, identified in Section 3 as a distinction from HMF, makes it a promising building block for medicinal chemists . It can be used to probe hydrophobic binding pockets in target proteins without introducing a hydroxyl group, thereby potentially improving metabolic stability and simplifying structure-activity relationship studies where H-bond donor count must be strictly controlled [1].

Synthetic Intermediate for 5-Substituted Furancarboxylic Acids and Furanic Biofuels

The reactive aldehyde group enables direct oxidation to the corresponding 5-(propoxymethyl)furan-2-carboxylic acid, a valuable analog of platform chemicals . Furthermore, as the hydrogenolysis chemistry of its reduced form, 5-hydroxymethyl-2-(propyloxymethyl)furan, is well-established in biofuel precursor synthesis with >80% selectivity [1], procuring the aldehyde form provides the starting point for a validated, high-selectivity pathway to biomass-derived fuel components.

Polymer and Material Science: Increased Molecular Flexibility for New Materials

The extended propoxymethyl chain, which provides 5 rotatable bonds—a 67% increase over the methoxymethyl analogue —makes this compound a distinctly flexible monomeric unit. This property is valuable for researchers developing furan-based polymers, resins, or co-crystals where chain flexibility can influence material properties such as glass transition temperature (Tg) and mechanical behavior, providing a directed choice over more rigid analogues like Furfural.

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